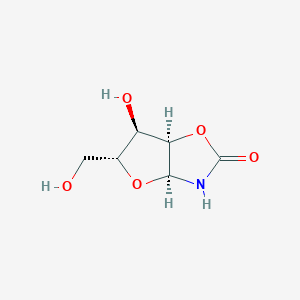

D-ribofuranosyl-oxazolidinone

Vue d'ensemble

Description

D-ribofuranosyl-oxazolidinone is a type of oxazolidinone, which is a five-member heterocyclic ring with several biological applications in medicinal chemistry . Oxazolidinones can act as bioisosteres of different chemical groups, e.g., carbamates, thiocarbamates, ureas, and amides . They have been used in drug discovery, with Linezolid being the first approved drug containing an oxazolidinone ring .

Synthesis Analysis

The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . A series of novel and synthetically challenging oxazolidinone compounds were synthesized through a regioselective radical addition of azonaphthalenes .Molecular Structure Analysis

This compound contains total 22 bond(s); 13 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 2 five-membered ring(s), 1 eight-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 2 hydroxyl group(s), 1 primary alcohol(s) .Chemical Reactions Analysis

Oxazolidinones are potent inhibitors of bacterial protein biosynthesis . They inhibit translation of natural mRNA templates but have no significant effect on poly(A)-dependent translation . An electrochemically mediated carboxylative cyclization of allylic amines with CO2 provides 2-oxazolidinones .Applications De Recherche Scientifique

Anticancer Potential

Oxazolidinones have been explored for their anticancer properties beyond their established use as antibiotics. A study highlighted the evaluation of 5-(carbamoylmethylene)-oxazolidin-2-ones, revealing significant antiproliferative activity against breast and cervical cancer cells. Notably, one compound, OI, demonstrated promising anticancer potential, inducing apoptosis in cancer cells through increased reactive oxygen species (ROS) levels and mitochondrial dysfunction, without affecting non-tumorigenic cells. This suggests a potential application of oxazolidinones in cancer therapy, warranting further in vivo studies and clinical exploration (Armentano et al., 2020).

Antibacterial Mechanism and Resistance

Oxazolidinones target the 50S subunit of prokaryotic ribosomes to inhibit protein synthesis, representing a novel mechanism of action against various Gram-positive bacteria. Linezolid, a canonical oxazolidinone, binds near the ribosomal A-site, suggesting its inhibition might involve competition with A-site substrates. Despite their effectiveness, the emergence of resistance, particularly through alterations in the 23S rRNA, poses challenges for their clinical utility. Understanding the structural basis of oxazolidinone action is crucial for developing new derivatives with improved efficacy against drug-resistant strains (Ippolito et al., 2008).

Translation Inhibition and Ribosomal Binding

The precise mechanism of oxazolidinones involves the inhibition of protein synthesis by binding to the ribosomal peptidyl transferase center (PTC), affecting the positioning of tRNA during translation. This interaction disrupts the peptidyl transferase reaction essential for protein elongation, underlining the significance of the ribosomal binding site in the antibiotic action of oxazolidinones. High-resolution structural analysis has elucidated the binding dynamics, offering insights into the development of new antibiotics to overcome resistance (Wilson et al., 2008).

Novel Oxazolidinone Derivatives

Research efforts continue to generate novel oxazolidinone derivatives with enhanced antibacterial activity and safety profiles. Innovations in chemical structure aim to mitigate adverse effects such as myelosuppression and monoamine oxidase inhibition observed with earlier compounds like linezolid. The identification of new oxazolidinones with reduced activity against monoamine oxidase A and improved safety profiles underscores the potential for expanding the clinical application of this antibiotic class (Reck et al., 2005).

Mécanisme D'action

Target of Action

D-ribofuranosyl-oxazolidinone, also known as (3as,5r,6r,6ar)-6-hydroxy-5-(hydroxymethyl)-hexahydrofuro[2,3-d][1,3]oxazol-2-one, is a pyrimidine nucleoside analogue . Its primary targets are DNA and RNA, where it incorporates itself, disrupting RNA metabolism and inhibiting protein and DNA synthesis .

Mode of Action

This compound interacts with its targets by incorporating into RNA and DNA, which disrupts RNA metabolism and inhibits protein and DNA synthesis . Another mode of action is through the inhibition of DNA methyltransferase, impairing DNA methylation .

Biochemical Pathways

The compound affects the DNA methylation pathway. By inhibiting DNA methyltransferase, it impairs DNA methylation, which can restore normal function to genes critical for differentiation and proliferation . This is particularly relevant in the context of diseases characterized by aberrant DNA methylation, such as myelodysplastic syndromes and acute myeloid leukemia .

Pharmacokinetics

Similar compounds like azacitidine have been shown to have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include disruption of RNA metabolism, inhibition of protein and DNA synthesis, and impairment of DNA methylation . These effects can lead to the restoration of normal function to genes critical for differentiation and proliferation .

Orientations Futures

Oxazolidinones have promising pharmacological applications in a variety of therapeutic areas, including antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases . Currently, three new derivatives of oxazolidinones are undergoing clinical trials for the treatment of drug-resistant tuberculosis (TB), namely delpazolid, sutezolid, and TBI-223 . The concept of dual-acting hybrid antibiotics currently holds significant promise in overcoming bacterial resistance .

Propriétés

IUPAC Name |

(3aS,5R,6R,6aR)-6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-3H-furo[2,3-d][1,3]oxazol-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5/c8-1-2-3(9)4-5(11-2)7-6(10)12-4/h2-5,8-9H,1H2,(H,7,10)/t2-,3-,4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLJBMKXTOOGCW-AIHAYLRMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C2C(O1)NC(=O)O2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]2[C@H](O1)NC(=O)O2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2508-81-8 | |

| Record name | (3aS,5R,6R,6aR)-6-hydroxy-5-(hydroxymethyl)-hexahydrofuro[2,3-d][1,3]oxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2518138.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2518145.png)

![4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2518148.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2518150.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-pentylpiperazinyl)-1,3,7-trihydropuri ne-2,6-dione](/img/structure/B2518152.png)

![2-[[1-(3-Methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2518154.png)

![7-(4-chlorophenyl)-3-(2,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2518158.png)